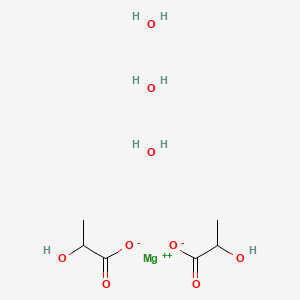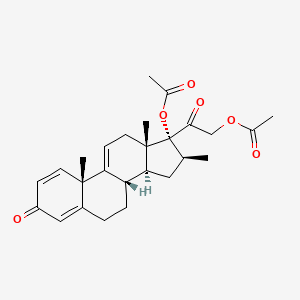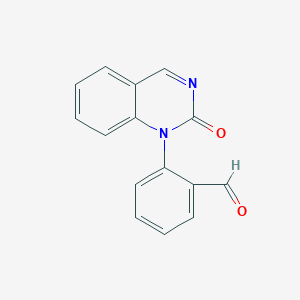
7-Sulfo-ursodeoxycholic Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ursodeoxycholic acid derivatives, including those similar to 7-Sulfo-ursodeoxycholic Acid Disodium Salt, typically involves complex chemical procedures. A novel method for producing UDCA involves the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents, highlighting an environmentally friendly approach to large-scale production (Shen et al., 2021). Additionally, derivatives of UDCA have been synthesized from ursodeoxycholic acid itself, through steps starting from this compound and leading to derivatives with potential antitumor activity (Ren et al., 2013).
Molecular Structure Analysis
The molecular structure of ursodeoxycholic acid derivatives, including sulfonate analogs, is crucial for understanding their chemical behavior and potential biological activity. Studies on bile salt analogues and their synthesis provide insights into the molecular arrangements and structural modifications that influence their properties and functions (Kihira et al., 1990).
Chemical Reactions and Properties
The chemical reactivity and properties of ursodeoxycholic acid derivatives are influenced by their molecular structure. For instance, the synthesis of certain UDCA derivatives has been explored for their antitumor activities, indicating the chemical versatility and potential therapeutic applications of these compounds (Ren et al., 2013).
Physical Properties Analysis
The physical properties of 7-Sulfo-ursodeoxycholic Acid Disodium Salt, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. The synthesis and characterization of related compounds provide valuable information on these aspects, which are essential for their application and handling (Kakiyama et al., 2009).
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Efficacy
Ursodeoxycholic Acid (UDCA) is highlighted for its remarkable pharmacological properties, including its ability to decrease biliary cholesterol saturation and dissolve cholesterol gallstones in certain patient groups. This compound demonstrates a strong therapeutic efficacy, with a notable tolerance profile in patients. UDCA's optimal dosage and its comparison to other bile acids like chenodeoxycholic acid showcase its efficient use in gallstone dissolution therapy (Ward et al., 1984).
Advances in Synthesis
The synthesis of UDCA from cholic acid, a common and cost-effective bile acid, is critically reviewed, considering the chemical, chemoenzymatic, and enzymatic routes. This includes the challenges and developments in microbial transformations, highlighting the potential for more sustainable and efficient production processes (Tonin & Arends, 2018).
Sulfonate Impurities in Pharmaceutical Development
The control and analysis of alkyl esters of alkyl and aryl sulfonic acids in pharmaceuticals are examined, addressing the regulatory guidelines and scientific literature. This review sheds light on the analytical challenges and methodologies for detecting potential genotoxic impurities, underlining the importance of robust analytical techniques in ensuring drug safety (Elder et al., 2008).
Potential in Neurodegenerative Disorders
Recent studies explore UDCA's anti-apoptotic, anti-oxidant, and anti-inflammatory properties, considering its application in neurodegenerative disease models. This research underscores UDCA's capability to modulate apoptosis, oxidative stress, and inflammation, suggesting its therapeutic potential beyond liver diseases (Huang, 2021).
Pleiotropic Effects
UDCA's pleiotropic effects, including its choleretic, litholytic, anti-apoptotic, anti-inflammatory, immunomodulatory, cytoprotective, antifibrotic, and hypocholesterolemic actions, are detailed. These multifaceted effects, along with its role as a signaling molecule in metabolic regulation, highlight the compound's versatility and potential in treating a wide array of disorders (Stepanov & Salenko, 2021).
Orientations Futures
Ursodeoxycholic acid, a related compound, has been used in treating liver disease for over a hundred years . It has been shown to be beneficial in various types of liver pathology, with the greatest amount of data pointing to its therapeutic effect in treating gallstone disease . The story of 7-Sulfo-ursodeoxycholic Acid Disodium Salt and related compounds does not appear to end here and deserves further attention and investigation .
Propriétés
Numéro CAS |
191286-16-5 |
|---|---|
Nom du produit |
7-Sulfo-ursodeoxycholic Acid Disodium Salt |
Formule moléculaire |
C₂₄H₃₈Na₂O₇S |
Poids moléculaire |
516.6 |
Synonymes |
7-Hydroxy-3-(sulfooxy)-, Disodium Salt Cholan-24-oic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)